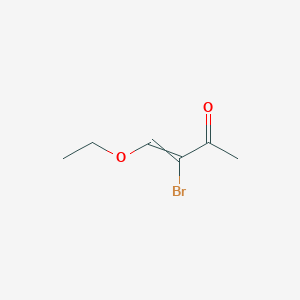

3-Bromo-4-ethoxybut-3-EN-2-one

Description

Contextualization within Halogenated α,β-Unsaturated Ketone Chemistry

Halogenated α,β-unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond, which is further substituted with a halogen atom. This arrangement of functional groups imparts a unique reactivity to these molecules. The electron-withdrawing nature of the ketone and the halogen atom makes the double bond susceptible to nucleophilic attack.

Recent research has highlighted various synthetic methodologies involving these ketones. For instance, a Lewis acid-catalyzed phosphinoylation and halogenation of α,β-unsaturated ketones has been developed to synthesize γ-halo allylic phosphonates. rsc.org Another study focused on the triphenylphosphine (B44618) oxide-catalyzed reductive halogenation of α,β-unsaturated ketones to selectively produce unsymmetrical α-haloketones. organic-chemistry.org Furthermore, methods for the halogenation of α,β-unsaturated systems using reagents like N-iodo and N-bromosaccharin have been explored. researchgate.net The activation of the carbonyl group in α,β-unsaturated ketones using weak interactions, such as halogen bonding with carbon tetrabromide, has also been demonstrated. rsc.org These studies underscore the broad utility and ongoing research interest in the reactivity of halogenated α,β-unsaturated ketones.

Strategic Significance of Vinyl Bromides and Enol Ether Moieties in Synthetic Scaffolds

The presence of both a vinyl bromide and an enol ether moiety in 3-Bromo-4-ethoxybut-3-en-2-one provides a rich platform for synthetic transformations.

Vinyl bromides are valuable intermediates in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. sioc-journal.cn These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. sioc-journal.cnmdpi.com The synthesis of vinyl bromides can be achieved through various methods, including the halogenation of alkynes and ketones. sioc-journal.cnorganic-chemistry.org

Enol ethers , on the other hand, are electron-rich alkenes that can act as nucleophiles or participate in cycloaddition reactions. Their reactivity makes them useful synthons for the preparation of a variety of organic compounds. acs.orgacs.org For instance, azidoalkyl enol ethers undergo intramolecular cycloadditions to form stable triazolines. acs.org The combination of a vinyl bromide and an enol ether within the same molecule, as in this compound, offers the potential for sequential or tandem reactions, leading to the efficient synthesis of diverse chemical structures.

Current Research Landscape and Unexplored Opportunities in the Chemistry of this compound

The trifluoromethyl analogue, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (B1276936), has been used as a building block for the synthesis of functionalized pyrazoles. researchgate.net This highlights the potential of using this compound in similar cyclocondensation reactions to access a variety of heterocyclic scaffolds.

Unexplored opportunities lie in the systematic investigation of this compound's reactivity in various cross-coupling reactions, cycloadditions, and nucleophilic substitution reactions. Its bifunctional nature, possessing both an electrophilic and a potentially nucleophilic center (after transformation of the vinyl bromide), could be exploited for the development of novel synthetic methodologies.

Overview of Key Academic Research Trajectories and Methodologies

The academic research surrounding compounds similar to this compound follows several key trajectories:

Synthesis of Heterocyclic Compounds: A significant area of research involves the use of halogenated enones and related structures as precursors for the synthesis of various heterocycles, such as pyrazoles, pyrroles, and benzoxazines. researchgate.netresearchgate.netufsm.br These reactions often involve cyclocondensation with dinucleophiles.

Cross-Coupling Reactions: The vinyl bromide moiety is a prime candidate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds. mdpi.com

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles to introduce new functional groups. For instance, reaction with sodium azide (B81097) has been used to introduce an azido (B1232118) group, which can then be used in cycloaddition reactions. researchgate.net

Development of Novel Synthetic Methods: Researchers are continuously exploring new reagents and reaction conditions to effect novel transformations on these types of substrates. This includes the use of different catalysts, solvents, and reaction promoters to achieve higher yields, selectivity, and greener reaction conditions. organic-chemistry.orgresearchgate.netrsc.org

The methodologies employed in these studies are diverse and include standard synthetic organic techniques, such as inert atmosphere reactions, column chromatography for purification, and a range of spectroscopic methods (NMR, IR, Mass Spectrometry) for characterization. researchgate.netrsc.org

Structure

3D Structure

Properties

CAS No. |

82982-59-0 |

|---|---|

Molecular Formula |

C6H9BrO2 |

Molecular Weight |

193.04 g/mol |

IUPAC Name |

3-bromo-4-ethoxybut-3-en-2-one |

InChI |

InChI=1S/C6H9BrO2/c1-3-9-4-6(7)5(2)8/h4H,3H2,1-2H3 |

InChI Key |

VSEUYEAKIAUEHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C(=O)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Ethoxybut 3 En 2 One and Its Precursors

Established Synthetic Routes to α,β-Unsaturated Ketones and Vinyl Bromides

Traditional synthetic strategies provide a robust foundation for accessing the core structures of α,β-unsaturated ketones and vinyl bromides. These methods have been refined over decades to improve yields and selectivity.

The direct α-bromination of carbonyl compounds, particularly ketones, is a fundamental transformation in organic synthesis. libretexts.org This reaction typically proceeds through an enol or enolate intermediate, which acts as the nucleophile that attacks an electrophilic bromine source. masterorganicchemistry.com For the synthesis of 3-Bromo-4-ethoxybut-3-en-2-one, a plausible and direct route involves the α-bromination of the precursor, 4-ethoxybut-3-en-2-one.

The reaction is commonly catalyzed by acid, which promotes the formation of the enol tautomer. masterorganicchemistry.com The enol's carbon-carbon double bond then attacks molecular bromine (Br₂) or another electrophilic bromine source like N-bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.com The use of NBS is often preferred for its milder reaction conditions and easier handling compared to liquid bromine. mahidol.ac.th A combination of pyridine-N-oxide and NBS has been reported as an effective system for the α-bromination of cyclic enones and linear enals at room temperature. mahidol.ac.th Another approach involves using dimethylbromosulfonium bromide, which reacts readily with enones to yield α-bromo conjugated enones after treatment with a mild base. cdnsciencepub.com

For α,β-unsaturated ketones (enones), the bromination must be selective for the α-position over the β-position or the double bond. The reaction of enones with hydrogen chloride and m-chloroperbenzoic acid in dimethylformamide has been shown to produce α-chloro-α,β-unsaturated enones with high regioselectivity, a principle that can be extended to bromination. researchgate.net

Table 1: Reagents for α-Bromination of Ketones

| Reagent System | Substrate Type | Conditions | Outcome |

|---|---|---|---|

| Br₂ / Acetic Acid | Ketones, Aldehydes | Acid catalysis | α-Bromo ketone/aldehyde |

| N-Bromosuccinimide (NBS) | Ketones, Enones | Room Temperature | Milder α-bromination |

| NBS / Pyridine-N-oxide | Cyclic enones, linear enals | Room Temperature | α-Bromo enones/enals |

An alternative pathway to vinyl bromides involves the halogenation of an alkene followed by an elimination reaction. This two-step process can be used to convert alkenes into alkynes or, with controlled elimination, into vinyl halides. nih.gov The initial step is the addition of bromine (Br₂) across the double bond of an alkene, which typically proceeds through a cyclic bromonium ion intermediate to give a vicinal dibromide. orgsyn.org

The subsequent step is a dehydrobromination reaction, where a base is used to remove one equivalent of hydrogen bromide (HBr) to form the vinyl bromide. nih.govnih.gov The choice of base and reaction conditions is crucial to prevent a second elimination that would lead to an alkyne. nih.gov Sterically hindered bases are often employed to favor the formation of the α,β-unsaturated ketone from a suitable precursor. libretexts.org This method provides a high degree of control over the placement of the bromine atom.

Achieving high levels of selectivity is paramount in modern organic synthesis. For a molecule like this compound, controlling the geometry of the double bond (E/Z isomerism) and the precise position of the bromine atom is essential.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, during the reduction of an α,β-unsaturated ketone, a reagent like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) can selectively reduce the carbonyl group to an allylic alcohol without affecting the double bond. nih.gov

Regioselectivity is the control over which position a reaction occurs. In the α-bromination of an unsymmetrical ketone, acid-catalyzed reactions tend to halogenate the more substituted α-carbon due to the preferential formation of the more substituted enol. libretexts.org

Stereoselectivity controls the formation of a specific stereoisomer. The synthesis of (E)-trisubstituted vinyl bromides has been achieved with high selectivity through a Friedel-Crafts-type addition of alkynes to oxocarbenium ions, using MgBr₂·OEt₂ as both a Lewis acid and a bromide source. nih.govnih.gov Similarly, the bromoboration of propyne (B1212725) with BBr₃ shows high syn-selectivity, leading to (Z)-vinylboronates that can be used in subsequent cross-coupling reactions to produce trisubstituted alkenes with excellent stereochemical control. organic-chemistry.orgorganic-chemistry.org

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon established methods by introducing more efficient, selective, and sustainable alternatives. Metal catalysis and green chemistry principles are at the forefront of these advancements.

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-halogen bonds. Palladium, ruthenium, and nickel catalysts are particularly prominent in this field.

Palladium-catalyzed reactions are widely used for the synthesis of vinyl halides. For instance, vinyl triflates can be efficiently converted to vinyl bromides using a palladium catalyst with dialkylbiaryl phosphine (B1218219) ligands. nih.govmit.eduacs.orgmit.edu The palladium-catalyzed vinylation of organic halides, known as the Heck reaction, provides a convenient method for forming carbon-carbon bonds at vinylic positions. nih.govsemanticscholar.org

Ruthenium-catalyzed reactions have also emerged as powerful tools. Ruthenium catalysts can promote the cross-coupling of ketones to form β,γ-unsaturated ketones with high chemo- and regioselectivity. researchgate.net Ruthenium hydride complexes can catalyze the cross-coupling of α,β-unsaturated aldehydes with primary alcohols to produce 2-hydroxymethyl ketones. acs.orgacs.org Furthermore, ruthenium has been used to catalyze the β-selective alkylation of vinylpyridines with ketones via deoxygenative couplings. nih.gov

Nickel-catalyzed reactions offer a cost-effective alternative to palladium. Nickel catalysts have been successfully employed in the cross-electrophile allylation of vinyl bromides with allylic acetates. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions for Synthesis of Precursors

| Metal Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Palladium | Halide Conversion | Vinyl Triflates + KBr | Vinyl Bromides |

| Palladium | Vinylation (Heck) | Aryl/Vinyl Halides + Alkenes | Substituted Alkenes |

| Ruthenium | Cross-Coupling | Two different ketones | β,γ-Unsaturated Ketones |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of α,β-unsaturated ketones, this often involves replacing hazardous reagents and solvents with more environmentally benign alternatives.

One approach is the use of solid catalysts, such as Cs-exchanged and Cs-impregnated zeolites, which can be easily separated from the reaction mixture and potentially reused. These have been studied for the Knoevenagel condensation to produce α,β-unsaturated carbonyl compounds. scielo.brsemanticscholar.orgresearchgate.net Another strategy involves using water as a solvent, which is a significant improvement over volatile organic solvents. A highly efficient method for synthesizing α,β-unsaturated ketones in water has been developed using the green catalyst choline (B1196258) hydroxide. acs.org

Furthermore, metal-free hydrosulfonylation methods for α,β-unsaturated ketones have been reported, providing a greener route to γ-keto sulfones without the need for metal catalysts or stoichiometric oxidants. rsc.org The development of catalytic methods that use air or oxygen as the primary oxidant also aligns with green chemistry principles by avoiding hazardous oxidizing agents. google.com The use of vinyl esters and sulfonates as alternatives to the potentially carcinogenic vinyl bromide in cross-coupling reactions is another important sustainable strategy. mdpi.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing, particularly for scalable synthesis. These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles of flow chemistry are highly applicable to its synthesis and that of its precursors, such as vinyl halides.

The application of flow chemistry can significantly improve the sustainability of chemical processes by reducing solvent usage, minimizing waste, and in some cases, avoiding the need for cryogenic conditions. For the synthesis of vinyl halides, continuous flow methods have been successfully employed, demonstrating the potential for these techniques in the production of this compound. For instance, the use of packed-bed reactors with supported catalysts can facilitate continuous cross-coupling reactions, which are often involved in the synthesis of complex enones.

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Often requires re-optimization for larger scales. | More straightforward scalability by extending reaction time or using larger reactors. |

| Safety | Handling of hazardous materials can be risky at large scales. | Smaller reaction volumes at any given time enhance safety. |

| Heat & Mass Transfer | Can be inefficient, leading to side reactions. | Superior heat and mass transfer, leading to better control and selectivity. |

| Automation | More challenging to automate. | Readily amenable to automation and process analytical technology (PAT). |

| Reproducibility | Can vary between batches. | Generally higher reproducibility due to precise control of parameters. |

Optimization of Synthetic Efficiency and Reaction Conditions

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these conditions, including the choice of catalyst, solvent, and temperature, is critical for maximizing yield and selectivity.

Catalysis plays a pivotal role in the synthesis of complex organic molecules like this compound. While specific catalysts for this compound are not extensively documented, research on the synthesis of related α,β-unsaturated ketones and vinyl bromides provides insights into potential catalytic systems.

For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon bonds in enone synthesis. The design of ligands for the palladium center is crucial for controlling the catalyst's activity and selectivity. Similarly, gold and molybdenum bimetallic catalysis has been shown to be effective for the synthesis of linear α-iodo/bromo-α,β-unsaturated aldehydes and ketones from propargylic alcohols. In such systems, the choice of phosphine ligands and additives can significantly influence the reaction's outcome, suppressing undesired side products.

Table 2: Potential Catalytic Systems for Haloenone Synthesis

| Catalyst System | Ligand/Additive Example | Potential Application in Synthesis |

| Palladium(0) | Phosphine ligands (e.g., PPh₃) | Cross-coupling reactions for C-C bond formation. |

| Gold(I)/Molybdenum(VI) | Triphenylphosphine (B44618) oxide (Ph₃PO) | Stereoselective synthesis of α-halo-α,β-unsaturated ketones from propargylic alcohols. |

| Copper(I) | Amine-based ligands | Conjugate addition reactions to α,β-unsaturated systems. |

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the yield, selectivity, and reaction rate in the synthesis of this compound. Solvents can affect the solubility of reactants and catalysts, as well as stabilize transition states, thereby influencing the reaction pathway.

In the synthesis of vinyl bromides and other haloalkenes, both polar aprotic solvents (like tetrahydrofuran, THF) and nonpolar solvents have been utilized. The polarity of the solvent can impact the stereoselectivity of the reaction, with different solvents favoring the formation of specific isomers.

Temperature is another key factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through competing reaction pathways, such as elimination reactions. Conversely, lower temperatures may enhance selectivity but can also lead to incomplete reactions. Therefore, careful optimization of the temperature is necessary to achieve the desired outcome. For instance, in substitution reactions of alkyl halides, lower temperatures often favor substitution, while higher temperatures favor elimination.

Table 3: Influence of Solvents and Temperature on Reaction Outcomes

| Parameter | Effect on Reaction | Example Application |

| Solvent Polarity | Can influence reaction rate and stereoselectivity. Polar aprotic solvents can stabilize charged intermediates. | In the synthesis of vinyl halides, the choice between an ethereal solvent and a hydrocarbon can affect the E/Z selectivity. |

| Temperature | Affects reaction kinetics and the competition between different reaction pathways (e.g., substitution vs. elimination). | Increasing the temperature in some olefination reactions can increase the yield up to an optimal point, after which side reactions may dominate. |

Reactivity and Mechanistic Investigations of 3 Bromo 4 Ethoxybut 3 En 2 One

Electronic Character and Intrinsic Reactivity of the α,β-Unsaturated System

3-Bromo-4-ethoxybut-3-en-2-one is a highly functionalized molecule featuring an α,β-unsaturated ketone system. This arrangement of functional groups, which includes a carbonyl group, a carbon-carbon double bond (alkene), an enol ether, and a vinyl bromide, dictates its electronic character and diverse reactivity. The electron-withdrawing nature of the acetyl group polarizes the double bond, rendering the β-carbon (C4) electrophilic and susceptible to attack by nucleophiles. Conversely, the ethoxy group, an electron-donating group, enriches the double bond with electron density, while the bromine atom also influences the reactivity through both inductive and resonance effects. This complex interplay of electronic effects makes the compound a versatile building block in organic synthesis.

The core structure contains multiple reactive sites:

The carbonyl carbon (C2) is electrophilic.

The β-carbon (C4) of the α,β-unsaturated system is electrophilic.

The carbon-carbon double bond can participate in cycloaddition reactions.

The vinyl bromine atom can be replaced via nucleophilic substitution.

The enol ether moiety is susceptible to electrophilic attack.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The polarized nature of the α,β-unsaturated system in this compound makes it a prime candidate for nucleophilic addition reactions, particularly Michael (1,4-conjugate) additions. Nucleophiles are drawn to the electrophilic β-carbon (C4). This type of reaction is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, the related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, readily reacts with substituted anilines. In this process, two molecules of the aniline (B41778) derivative react, leading to the formation of 4-ethoxy-1-(substituted-phenyl)-1,5-dihydro-2H-pyrrol-2-ones. yu.edu.jo The reaction likely proceeds through an initial Michael addition of the aniline to the β-carbon, followed by an intramolecular cyclization and elimination of hydrogen bromide.

Nucleophilic Substitution at the Vinyl Bromine Center

The bromine atom attached to the vinylic carbon (C3) is a key reactive handle, enabling nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position. A notable example is the reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one (B1276936) with sodium azide (B81097), which results in the substitution of the bromine with an azido (B1232118) group. researchgate.net This subsequent azide-containing intermediate can then participate in further reactions, such as cycloadditions. researchgate.net

Similarly, reactions with amines can lead to the substitution of the vinyl bromine. Primary amines have been shown to react with related brominated enones to form 4-amino-2-trifluoromethyl-1H-pyrroles. researchgate.net

Electrophilic Attack on the Enol Ether Moiety

The enol ether part of the molecule, characterized by the ethoxy group attached to the double bond, is electron-rich and thus susceptible to attack by electrophiles. While direct examples for this compound are not extensively detailed in the provided context, the general reactivity of enol ethers is well-established. They can be acylated or react with other electrophiles, often leading to functionalization at the α-carbon (C3) after initial attack at the β-carbon or the oxygen atom. researchgate.net The presence of both the activating ethoxy group and the deactivating acetyl group creates a nuanced reactivity profile that can be exploited in synthesis.

Cycloaddition Chemistry and Pericyclic Reactions

The carbon-carbon double bond in this compound is an active participant in cycloaddition reactions, a powerful class of pericyclic reactions for constructing cyclic systems. Its electronic nature allows it to act as either a dienophile in Diels-Alder reactions or as a component in other cycloaddition pathways, leading to a variety of heterocyclic structures.

Diels-Alder Reactivity as a Dienophile

The electron-deficient nature of the alkene in the α,β-unsaturated ketone system makes this compound a competent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, it reacts with a conjugated diene to form a six-membered ring. The stereochemistry and regiochemistry of these reactions are often highly controlled, making them valuable for the synthesis of complex cyclic molecules. While specific examples involving this exact compound are not prevalent in the provided search results, the reactivity of similar α,β-unsaturated ketones is a fundamental concept in organic chemistry. thieme-connect.deacs.org

[X+Y] Cycloaddition Pathways for Heterocycle Formation

Beyond the classic Diels-Alder reaction, this compound and its analogs are valuable precursors for various other cycloaddition reactions to form heterocycles. These reactions often involve a multi-step sequence where the initial adduct undergoes further transformations.

A significant application is in the synthesis of pyrazoles. The reaction of the related 5-bromo-1,1,1-trihalo-4-methoxy-3-penten-2-ones with hydrazine (B178648) monohydrate proceeds via a cyclocondensation reaction to yield 1H-pyrazoles. researchgate.net This transformation can be considered a [3+2] cycloaddition of the hydrazine (a 1,3-dipole equivalent) with the β-dicarbonyl-like system of the enone.

Furthermore, the vinyl azide intermediate, formed from nucleophilic substitution of the bromine, is a key player in 1,3-dipolar cycloadditions. For example, it can react with alkynes in a "click chemistry" fashion to form 1,2,3-triazoles. researchgate.netwgtn.ac.nz This subsequent triazole-containing product can then be used to synthesize more complex heterocyclic systems like pyrimidines. researchgate.net

The versatility of this compound as a building block is highlighted by its use in forming a range of heterocycles, including pyrroles, pyrazoles, and pyrimidines, through various reaction pathways that often initiate with either nucleophilic attack or cycloaddition. yu.edu.joresearchgate.net

Transition Metal-Catalyzed Transformations

The vinyl bromide moiety in this compound serves as a versatile handle for a variety of transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in expanding the molecular complexity and utility of this building block.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. scielo.br The vinyl bromide in this compound is a suitable electrophile for these transformations.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar vinyl bromides suggests its applicability. beilstein-journals.org The choice of catalyst, ligands, base, and solvent can influence reaction efficiency and selectivity. organic-chemistry.org For instance, phosphine (B1218219) ligands are often employed to facilitate the reaction. wikipedia.org

Suzuki Reaction: The Suzuki reaction couples organoboron compounds, typically boronic acids, with organic halides using a palladium catalyst and a base. wikipedia.org This reaction is widely used for synthesizing styrenes, polyolefins, and substituted biphenyls. wikipedia.org The vinyl bromide of this compound can be coupled with various aryl or vinyl boronic acids. organic-chemistry.org The reaction mechanism involves oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation with the boronic acid (activated by a base), and subsequent reductive elimination. scielo.brorganic-chemistry.org Ligand-free protocols have been developed for similar substrates, which can simplify the reaction conditions. nih.gov The reactivity of the halide partner generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Alkenyl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | 80 | 49–95 nih.gov |

| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene/H₂O | RT | - organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | - | RT | - organic-chemistry.org |

| Pd(OAc)₂/PPh₃ | PPh₃ | KOH | - | - | - scielo.br |

Data derived from studies on similar alkenyl bromides. scielo.brorganic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.orgwikipedia.org This method is highly effective for forming C(sp²)-C(sp) bonds. libretexts.org The reaction of this compound with a terminal alkyne would yield a conjugated enyne. The reaction can be performed under mild conditions, often at room temperature. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. libretexts.orgorganic-chemistry.org The reactivity of the halide follows a similar trend to the Suzuki coupling, with iodides being more reactive than bromides. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | Anhydrous, anaerobic | Room Temp | Classic conditions organic-chemistry.orgwikipedia.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | - | Room Temp | For aryl bromides organic-chemistry.org |

| NS-MCM-41-Pd / CuI | PPh₃ | - | - | Heterogeneous, recyclable catalyst mdpi.com |

General conditions reported for Sonogashira reactions. organic-chemistry.orgwikipedia.orgmdpi.com

Beyond palladium, other transition metals can mediate the functionalization of vinyl halides. Copper-catalyzed reactions, for instance, are gaining prominence due to the lower cost and toxicity of copper compared to palladium. rsc.org Copper can catalyze Sonogashira-type couplings, sometimes avoiding the need for palladium altogether. rsc.org Iron-catalyzed cross-coupling reactions of alkyl Grignard reagents with heteroaromatic tosylates and phosphates have also been reported, suggesting potential applicability to vinyl halides under specific conditions. organic-chemistry.org Furthermore, cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of N-heterocycles, indicating the broader potential of transition metals in transformations of related unsaturated systems. organic-chemistry.org

Rearrangement Reactions and Fragmentation Pathways

The structural framework of this compound, featuring multiple functional groups, presents possibilities for various rearrangement and fragmentation reactions, often triggered by specific reagents or reaction conditions.

Rearrangement reactions can be initiated through the formation of carbocation intermediates. scribd.com For example, treatment with protic acids could lead to protonation of the ethoxy group or the carbonyl oxygen, potentially initiating allylic rearrangements. scribd.com While specific studies on this compound are not detailed, analogous systems like allylic alcohols undergo rearrangements. scribd.com In some cases, rearrangements can lead to ring expansion or contraction in cyclic systems. scribd.com

Fragmentation pathways could be initiated under various conditions. For instance, under mass spectrometry analysis, fragmentation would likely occur at the weaker bonds, such as cleavage of the ethoxy group or loss of bromine. In chemical reactions, strong bases could induce elimination reactions. The presence of the carbonyl group and the double bond also allows for participation in pericyclic reactions, such as cycloadditions, under appropriate thermal or photochemical conditions, which can be considered a form of molecular reorganization. scribd.com

Studies on Stereochemical Outcomes and Regioselectivity in Complex Reactions

The stereochemistry and regioselectivity of reactions involving this compound are crucial for its application in the synthesis of complex target molecules.

Stereochemical Outcomes: The E/Z configuration of the double bond in this compound is a key stereochemical feature. Many transition metal-catalyzed reactions, such as the Heck and Suzuki couplings, are known to proceed with retention of configuration at the double bond. organic-chemistry.org However, reaction conditions can sometimes influence the final stereochemical outcome. In reactions involving the creation of new stereocenters, for example, through addition to the carbonyl group or the double bond, the existing stereochemistry can direct the formation of the new center. The use of chiral ligands in transition metal catalysis, such as chiral bis(oxazoline) (BOX) ligands, is a common strategy to induce enantioselectivity in reactions like cyclopropanation. acs.org

Regioselectivity: Regioselectivity becomes important when the molecule presents multiple reactive sites. For instance, in cross-coupling reactions, the reaction occurs selectively at the vinyl bromide. In addition reactions, the electrophilicity of the carbonyl carbon versus the carbons of the double bond will dictate the site of nucleophilic attack. For example, the addition of organometallic reagents could occur at the carbonyl group (1,2-addition) or at the β-carbon (1,4-conjugate addition). The choice of reagent, solvent, and temperature can often be tuned to favor one regioisomer over another. In reactions with substrates containing multiple different halide leaving groups, the cross-coupling reaction typically occurs at the more reactive halide, for instance, iodine over bromine. libretexts.org

Advanced Structural Elucidation and Conformational Analysis Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Bromo-4-ethoxybut-3-en-2-one in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's constitution and stereochemistry can be assembled.

Predicted ¹H and ¹³C NMR Data:

The expected proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound are tabulated below. These predictions are based on the known effects of substituents in α,β-unsaturated keto-systems. The carbonyl carbon is expected to be significantly deshielded, appearing in the downfield region of the ¹³C spectrum, typical for ketones. orgchemboulder.comnetlify.app The olefinic proton's chemical shift will be influenced by the neighboring ethoxy group and bromine atom.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (acetyl) | 2.2 - 2.4 | Singlet | N/A |

| =CH | 6.5 - 6.8 | Singlet | N/A |

| -O-CH₂- | 3.9 - 4.2 | Quartet | ~7.0 |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | ~7.0 |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 190 - 200 |

| C-Br | 110 - 120 |

| C-OEt | 140 - 150 |

| -O-C H₂- | 65 - 75 |

| C H₃ (acetyl) | 25 - 35 |

| -C H₃ (ethyl) | 14 - 16 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group, evidenced by a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly links protons to the carbons they are attached to. This would confirm the assignments of the ethoxy methylene and methyl groups, as well as the acetyl methyl and the olefinic methine.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For the (E)-isomer of this compound, a NOESY cross-peak would be anticipated between the olefinic proton and the methylene protons of the ethoxy group, confirming their cis relationship.

Quantitative NMR (qNMR) serves as a powerful method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. By integrating the signal of a known proton in the molecule against a certified internal standard of known concentration, the absolute purity can be calculated. This technique is also valuable for monitoring the progress of its synthesis by observing the disappearance of reactant signals and the appearance of product signals over time.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound, the presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Interactive Data Table: HRMS Data for C₆H₉BrO₂

| Isotope | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | 191.97859 |

| [M(⁸¹Br)]⁺ | 193.97654 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. This technique helps to piece together the structural subunits of the molecule. A plausible fragmentation pathway for this compound is α-cleavage, which is common for ketones. youtube.comyoutube.com This would involve the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the double bond.

Interactive Data Table: Plausible MS/MS Fragmentation

| Precursor Ion (m/z) | Plausible Fragment Ion | Lost Neutral Fragment |

| 191.97859 / 193.97654 | [C₂H₃O]⁺ (m/z 43.01839) | C₄H₆BrO |

| 191.97859 / 193.97654 | [M-C₂H₅]⁺ | C₂H₅ |

| 191.97859 / 193.97654 | [M-OCH₂CH₃]⁺ | OCH₂CH₃ |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. For this compound, these techniques provide a molecular fingerprint, allowing for the identification of key functional groups and providing insight into the molecule's bonding framework. The activity of a specific vibrational mode in IR or Raman spectroscopy is governed by selection rules: a vibration is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability.

The structure of this compound contains several distinct functional groups whose characteristic vibrations can be predicted and identified. These include a carbonyl group (C=O) of a ketone, a carbon-carbon double bond (C=C), an ether linkage (C-O-C), a carbon-bromine bond (C-Br), and various carbon-hydrogen bonds (C-H).

Detailed Research Findings

While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the extensive data available for similar compounds and functional groups.

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum of a ketone is typically the C=O stretching vibration. For saturated aliphatic ketones, this band appears around 1715 cm⁻¹ orgchemboulder.comvscht.cz. However, in this compound, the carbonyl group is in conjugation with the C=C double bond. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency. Therefore, the C=O stretching band for this α,β-unsaturated ketone is expected in the range of 1666-1685 cm⁻¹ orgchemboulder.comvscht.cz. This band is typically strong and sharp in the IR spectrum.

Carbon-Carbon Double Bond (C=C) Stretching: The stretching vibration of the carbon-carbon double bond in an α,β-unsaturated ketone is expected to produce a band in the 1600-1650 cm⁻¹ region . Due to the substitution pattern and conjugation, this band may be of variable intensity in the IR spectrum but is often strong in the Raman spectrum.

Ether (C-O) Stretching: The ethoxy group will give rise to characteristic C-O stretching vibrations. Ethers typically show a strong C-O stretching absorption between 1000 and 1300 cm⁻¹ libretexts.orgpressbooks.pubopenstax.org. More specifically, asymmetric and symmetric C-O-C stretching modes are expected. The asymmetric stretch usually appears at a higher frequency, around 1200-1250 cm⁻¹, while the symmetric stretch is found near 1050-1150 cm⁻¹ pressbooks.pubopenstax.org. These bands are often among the strongest in the fingerprint region of the IR spectrum.

Carbon-Bromine (C-Br) Stretching: The vibration associated with the carbon-bromine bond occurs at lower frequencies due to the heavy mass of the bromine atom. The C-Br stretching band is typically found in the fingerprint region of the IR spectrum, specifically in the 515-690 cm⁻¹ range orgchemboulder.com. This band can sometimes be difficult to assign definitively due to the presence of other absorptions in this region orgchemboulder.com.

Carbon-Hydrogen (C-H) Vibrations: The molecule features C-H bonds on both sp² (vinylic) and sp³ (alkyl) hybridized carbon atoms.

Stretching: The sp² C-H stretching vibration from the vinylic hydrogen is expected to appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range pressbooks.pub. The sp³ C-H stretching vibrations from the ethoxy and methyl groups will result in multiple bands in the 2850-3000 cm⁻¹ region .

Bending: C-H bending vibrations (scissoring, wagging, twisting) for the alkyl groups will appear in the 1300-1500 cm⁻¹ range . Out-of-plane bending for the vinylic C-H can also be observed at lower frequencies.

The complementary nature of IR and Raman spectroscopy is crucial for a complete analysis. Symmetric vibrations, such as the C=C stretch, often produce more intense signals in Raman spectra, while asymmetric vibrations involving significant dipole moment changes, like the C=O stretch, are typically stronger in IR spectra.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (sp²) | Vinylic C-H | 3000 - 3100 | Medium | Medium |

| C-H Stretch (sp³) | Alkyl (CH₃, CH₂) | 2850 - 3000 | Strong | Strong |

| C=O Stretch | α,β-Unsaturated Ketone | 1666 - 1685 | Strong | Medium |

| C=C Stretch | Alkene | 1600 - 1650 | Medium-Weak | Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1300 - 1500 | Medium | Medium |

| C-O-C Asymmetric Stretch | Ether | 1200 - 1250 | Strong | Weak |

| C-O-C Symmetric Stretch | Ether | 1050 - 1150 | Strong | Medium |

| C-Br Stretch | Alkyl Halide | 515 - 690 | Medium-Strong | Strong |

Theoretical and Computational Chemistry Studies of 3 Bromo 4 Ethoxybut 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the electronic characteristics of a molecule. Such calculations would provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's reactivity. For 3-Bromo-4-ethoxybut-3-en-2-one, the HOMO would likely be located on the electron-rich parts of the molecule, such as the double bond and the oxygen atoms, indicating its nucleophilic character. The LUMO would be associated with the electron-deficient sites, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

Hypothetical FMO Data Table for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Data not available | Indicates regions of nucleophilicity. |

| LUMO | Data not available | Indicates regions of electrophilicity. |

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and bromine atoms, signifying areas prone to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions and reaction sites.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis and molecular dynamics simulations are employed to explore the different spatial arrangements (conformations) a molecule can adopt and their relative energies.

Identification of Stable Conformations and Energy Barriers

For a flexible molecule like this compound, multiple conformations would exist due to rotation around its single bonds. Computational methods could identify the most stable conformers (those with the lowest energy) and calculate the energy barriers for interconversion between them. This information is crucial for understanding the molecule's behavior in different environments.

Hypothetical Conformational Analysis Data Table for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle(s) (°) |

|---|---|---|

| Conformer 1 | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available |

Computational Modeling of Solvent Effects on Molecular Conformation

The presence of a solvent can influence the conformational preferences of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the stability of various conformers. For this compound, a polar solvent might stabilize a more polar conformer.

Reaction Pathway Modeling and Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. This would allow for the elucidation of detailed reaction pathways involving this compound, such as its role in multi-component reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Analogs (Focus on theoretical modeling)

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at establishing a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogs derived from the core structure of this compound, QSAR studies would be instrumental in predicting their potential efficacy and designing new molecules with enhanced activity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of analogs derived from this compound would be synthesized and their biological activity (e.g., enzyme inhibition, cytotoxicity) would be experimentally determined.

Molecular Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. ucsb.edunih.gov

Model Development: Using statistical methods, a mathematical equation is developed that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Detailed Research Findings from Analogous Systems:

While a specific QSAR model for this compound analogs is not available in the literature, research on other α,β-unsaturated ketones and brominated compounds provides insight into the types of descriptors that are often found to be important. nih.govqsardb.orgnih.gov

Key Classes of Molecular Descriptors in QSAR Modeling:

| Descriptor Class | Examples | Relevance to Activity |

| Electronic Descriptors | HOMO/LUMO energies, Dipole moment, Mulliken charges, Electron affinity. ucsb.edu | These describe the electronic properties of the molecule, which are crucial for receptor binding and chemical reactivity. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic attack. ucsb.eduresearchgate.net |

| Steric Descriptors | Molecular weight, Molar refractivity, Ovality, Sterimol parameters. | These descriptors relate to the size and shape of the molecule, which determine how well it can fit into a biological target's active site. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient). | This describes the molecule's lipophilicity, which influences its ability to cross cell membranes and reach its target. |

| Topological Descriptors | Wiener index, Molecular connectivity indices. nih.gov | These are numerical representations of the molecular structure and branching, which can correlate with various biological activities. |

| Quantum Chemical Descriptors | Total energy, Heat of formation. nih.gov | These descriptors provide information about the stability and reactivity of the molecule based on quantum mechanical calculations. |

Illustrative QSAR Model for Hypothetical Analogs:

To illustrate the outcome of a QSAR study, consider a hypothetical series of analogs of this compound where substituents (R) are varied. A multiple linear regression (MLR) analysis might yield an equation like the following:

log(1/IC50) = 0.85(LUMO) - 0.23(LogP) + 1.12(MR) + 2.54*

In this hypothetical equation:

IC50 represents the concentration of the compound required to inhibit a biological process by 50%.

LUMO (Lowest Unoccupied Molecular Orbital energy) has a positive coefficient, suggesting that a lower LUMO energy (making the molecule a better electron acceptor) increases biological activity.

LogP has a negative coefficient, indicating that increasing hydrophobicity might decrease the activity for this specific target.

MR (Molar Refractivity), a steric parameter, has a positive coefficient, suggesting that a larger, more polarizable substituent could enhance activity.

Interactive Data Table of Hypothetical Analogs and Descriptors:

The following table presents hypothetical data for a series of analogs, illustrating the kind of information used in a QSAR study.

| Analog | R-Group | IC50 (µM) | LUMO (eV) | LogP | Molar Refractivity (MR) |

| 1 | -H | 15.2 | -1.5 | 1.8 | 35.4 |

| 2 | -CH3 | 10.5 | -1.7 | 2.2 | 40.1 |

| 3 | -Cl | 8.1 | -2.1 | 2.5 | 40.3 |

| 4 | -F | 9.5 | -2.0 | 1.9 | 35.2 |

| 5 | -OCH3 | 12.8 | -1.6 | 1.7 | 42.3 |

| 6 | -CN | 5.3 | -2.5 | 1.6 | 41.8 |

This theoretical modeling approach allows researchers to prioritize the synthesis of new compounds. For instance, based on the hypothetical QSAR equation and data, a chemist would focus on synthesizing new analogs with electron-withdrawing groups (to lower LUMO energy) and optimized size and polarity to maximize the predicted biological activity. This significantly streamlines the drug discovery and development process by focusing resources on the most promising candidates.

Derivatization and Application As a Versatile Synthetic Building Block

Synthesis of Advanced Intermediates and Complex Organic Molecules

The compound serves as a key starting material for the synthesis of a variety of advanced intermediates and intricate organic structures. Its utility stems from its ability to react with a wide range of nucleophiles and participate in cyclization reactions.

The bromo-enone scaffold is particularly effective in the synthesis of heterocyclic compounds, which are central to medicinal chemistry and materials science.

Pyrazoles: Analogs of 3-bromo-4-ethoxybut-3-en-2-one, such as 4-alkoxy-1,1,1-trihalo-3-buten-2-ones, are established precursors for pyrazole (B372694) synthesis. nih.govmdpi.com The reaction typically involves a cyclocondensation with hydrazine (B178648) derivatives. nih.govresearchgate.net For instance, the reaction of 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones with thiosemicarbazide (B42300) leads to the formation of 5-hydroxy-5-trifluoromethyl-1-pyrazole thiocarboxamides, which can be subsequently dehydrated and desulfurized to yield 3-aryl(alkyl)-5-trifluoromethyl-1H-pyrazoles. nih.govmdpi.com This demonstrates the utility of the enone backbone in building the pyrazole ring system. The general approach often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines. nih.govmdpi.com

Pyrrolones: A close analog, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has been successfully used to synthesize 4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 4-ethoxy-1,5-dihydro-2H-pyrrole-2-ones. yu.edu.joresearchgate.net The synthesis involves reacting the bromo-ester with substituted anilines in ethanol (B145695). yu.edu.jo This reaction highlights the role of the bromo-enone system in forming the five-membered lactam ring of the pyrrolone core. yu.edu.joresearchgate.net

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Substituted Anilines | 4-Ethoxy-1-(phenyl)-1,5-dihydro-2H-pyrrole-2-ones | Not specified |

| Ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoates | Iron powder in Acetic Acid | 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | 74% for the 2-nitrophenyl derivative |

Table based on data from Al-Kiswani et al., 2010. yu.edu.joresearchgate.net

Benzoxazines: The same precursor, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, is a key intermediate in the synthesis of 1,4-benzoxazines. yu.edu.joresearchgate.net The process involves first reacting the bromo-ester with a nitrophenol, followed by a reductive cyclization of the resulting ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoate intermediate using iron powder in acetic acid. yu.edu.jo This cyclization step forms the characteristic benzoxazine (B1645224) ring structure. yu.edu.joresearchgate.netnih.gov

The inherent reactivity of this compound allows it to serve as a foundational element for building polyfunctionalized molecular scaffolds. These scaffolds are molecules that possess multiple functional groups, offering various points for further chemical modification. The synthesis of substituted pyrazoles, pyrrolones, and benzoxazines as described above are prime examples of this application. researchgate.netyu.edu.jo Each of these heterocyclic systems can be further functionalized, making the initial bromo-enone a critical starting point for creating diverse chemical libraries. For example, bromo-enones have been used to create bi-heterocycles, such as (1,2,3-triazol-1-yl)methyl-pyrimidines, demonstrating the construction of complex, multi-ring systems from this versatile building block. researchgate.net

Design and Synthesis of this compound Analogs and Homologs

Research has extended beyond the title compound to include a variety of its analogs and homologs, created by modifying its core structure. These modifications are aimed at fine-tuning the compound's reactivity and exploring new synthetic possibilities.

Studies on analogs of this compound have provided insights into structure-reactivity relationships. For example, research on brominated trihalomethylenones in pyrazole synthesis has shown how changing the substituents affects the reaction outcome. researchgate.net The substitution of bromine and chlorine by ethanol was observed during a cyclocondensation reaction with hydrazine monohydrate, leading to 3-ethoxymethyl-carboxyethyl ester pyrazoles. researchgate.net In contrast, a dibrominated precursor yielded a 3-acetal-pyrazole. researchgate.net These differing outcomes highlight how the nature and number of halogen atoms on the precursor directly influence the structure of the final heterocyclic product.

Chemists employ several strategies to control the reactivity and selectivity of bromo-enone derivatives in synthesis.

Solvent and Base Selection: The choice of solvent and base can significantly influence the regioselectivity of reactions. For instance, in the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds, the reaction conditions can dictate which regioisomer is formed preferentially. mdpi.com

Protecting Groups and Intermediates: The use of intermediates, such as converting the bromo-enone into a phenoxy-enone before cyclization, is a key strategy to guide the reaction towards the desired product, as seen in the synthesis of 1,4-benzoxazines. yu.edu.jo

Catalysis: The use of catalysts, such as palladium in cross-coupling reactions or nano-ZnO in condensation reactions, can enhance reaction efficiency and selectivity, providing access to a wider range of derivatives under milder conditions. nih.govmdpi.comgoogle.com

Applications in Material Science Precursor Synthesis

While this compound and its analogs are powerful tools in the synthesis of biologically relevant heterocycles, their specific application as precursors for material science is not extensively documented in academic literature. The synthetic methodologies developed for these compounds, however, could potentially be adapted for creating monomers or functional additives for polymers and other materials. For example, the synthesis of polyfunctionalized aromatic and heterocyclic scaffolds could be relevant for developing organic electronic materials or specialized polymers, though this remains an area for future exploration.

Utility in Total Synthesis Strategies of Natural Products and Bioactive Molecules

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the synthetic utility of the closely related analogue, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, demonstrates the potential of this class of compounds as versatile building blocks. This structural analogue serves as a powerful synthon for constructing various heterocyclic systems that form the core of numerous biologically active molecules. yu.edu.joresearchgate.net

Research has shown that ethyl (2E)-4-bromo-3-ethoxybut-2-enoate is a valuable precursor for the synthesis of substituted 1,4-benzoxazines and pyrrol-2-ones. yu.edu.joresearchgate.net The pyrrolidine-2,4-dione (B1332186) ring system, also known as tetramic acid, is a particularly significant structure found in a wide array of natural products that exhibit potent antiviral, antibiotic, antifungal, and antitumor activities. yu.edu.jo The reactivity of the bromo-enoate allows for strategic bond formations, leading to these important heterocyclic scaffolds.

The reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with substituted anilines highlights its utility. The specific outcome of the reaction is notably influenced by the electronic nature of the substituents on the aniline (B41778). For instance, reaction with anilines bearing strong electron-withdrawing groups, such as a nitro group, leads to the formation of 4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (tetramic acids). yu.edu.jo Conversely, when the aniline contains electron-releasing groups, the reaction yields tetramate derivatives. yu.edu.jo

This differential reactivity provides a pathway to selectively synthesize precursors and analogues of natural products. The following tables detail the synthesis of these key heterocyclic building blocks from the bromo-enoate synthon.

Table 1: Synthesis of 4-Hydroxy-1,5-dihydro-2H-pyrrol-2-one Derivatives yu.edu.jo This table summarizes the reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with anilines containing electron-withdrawing groups.

| Reactant 1 | Reactant 2 (Substituted Aniline) | Product | Yield (%) | Melting Point (°C) |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 2-Nitroaniline | 4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 74% | 179-183 |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 4-Nitroaniline | 4-Hydroxy-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 81% | 230-234 |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 4-Amino-2-chlorobenzoic acid | 4-Chloro-2-(4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | 68% | 278-282 |

Table 2: Synthesis of 1,4-Benzoxazine Derivatives yu.edu.joresearchgate.net This table outlines the multi-step synthesis of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate, a key heterocyclic structure, starting from the bromo-enoate.

| Step | Precursor | Reagents & Conditions | Product | Yield (%) |

| 1 | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 2-Nitrophenol, K₂CO₃, Acetone, Reflux | Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate | 87% |

| 2 | Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate | Iron powder, Glacial acetic acid, 115°C | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | 46% |

These examples effectively illustrate how the bromo-enone structural motif, as represented by ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, functions as a linchpin in synthetic strategies targeting bioactive heterocyclic compounds. The ability to construct tetramic acid and benzoxazine cores opens avenues for the total synthesis of related natural products and the development of new pharmaceutical agents. yu.edu.joresearchgate.net

Advanced Applications and Broader Research Implications

Investigation of Molecular Interactions and Biochemical Mechanisms

Detailed studies on the direct molecular interactions and biochemical mechanisms of 3-Bromo-4-ethoxybut-3-en-2-one are not extensively documented in publicly available literature. However, the structural motifs present in the molecule, particularly the α,β-unsaturated carbonyl system, are known to be reactive towards nucleophilic residues in biomolecules, suggesting a potential for covalent interactions.

While specific enzyme inhibition studies for this compound are not reported, compounds containing an α,β-unsaturated ketone moiety are widely recognized as potential Michael acceptors. This structural feature is crucial for the mechanism of action of many enzyme inhibitors, where the compound can form a covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. The reactivity of this "warhead" can be modulated by the electronic effects of the substituents. In this compound, the presence of the bromine atom and the ethoxy group would influence the electrophilicity of the β-carbon, thus tuning its reactivity towards biological nucleophiles. Further molecular modeling and experimental screening would be required to identify specific enzyme targets and elucidate the precise inhibition mechanism.

The analysis of receptor binding profiles for this compound is another area that remains to be explored. Molecular docking studies on analogous α,β-unsaturated carbonyl compounds have been used to predict binding interactions between a ligand and a receptor protein. nih.gov Such computational approaches could be applied to this compound to identify potential biological targets by predicting the binding affinity and orientation of the compound within the active sites of various receptors. The analysis would focus on non-covalent interactions (like hydrogen bonding, hydrophobic interactions) as well as the potential for covalent bond formation, providing a theoretical framework for its pharmacological potential.

Chemo-Enzymatic and Biocatalytic Transformations Involving the Compound

The use of this compound in chemo-enzymatic and biocatalytic transformations is not described in the current body of scientific literature. However, its structure suggests several possibilities for such applications. For instance, enzymes such as old yellow enzymes (OYEs) are known to catalyze the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones and aldehydes. The application of such biocatalysts to this compound could potentially yield chiral bromo-ketones, which are valuable building blocks in asymmetric synthesis. Furthermore, other classes of enzymes, such as hydrolases or ketoreductases, could be explored for the selective transformation of the ethoxy or keto groups, respectively.

Photochemical and Electrochemical Reactivity Studies

The photochemical behavior of α,β-unsaturated ketones (enones) is a well-established field of study. scripps.edu The enone moiety in this compound contains a chromophore that can absorb UV light, leading to electronic excitation. nih.gov Upon irradiation, enones can undergo a variety of photochemical reactions, most notably [2+2] cycloadditions with alkenes to form cyclobutane derivatives. youtube.com This reaction is a powerful tool in organic synthesis for the construction of four-membered rings.

The general mechanism for enone photochemistry involves the following steps:

Excitation : The enone absorbs a photon (hν), promoting an electron from a non-bonding (n) or π orbital to an antibonding π* orbital, forming an excited singlet state (S1).

Intersystem Crossing (ISC) : The singlet state can undergo intersystem crossing to form a more stable triplet state (T1). Most enone photoreactions are believed to proceed from the triplet state. scripps.edumagadhmahilacollege.org

Reaction : The excited triplet enone can then react with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring. scripps.edu

Other potential photochemical reactions for this compound include E/Z isomerization around the double bond and photodimerization. The presence of the bromine atom might also influence the photochemical pathway, potentially leading to radical reactions via carbon-bromine bond cleavage under certain conditions.

Electrochemical studies on this compound have not been specifically reported. However, the functional groups present suggest that it would be electrochemically active. The α,β-unsaturated ketone system can be reduced electrochemically, typically leading to dimerization or saturation of the double bond. The carbon-bromine bond is also susceptible to electrochemical reduction, which could lead to the formation of a debrominated product or an organometallic intermediate if a reactive metal cathode is used.

Contribution to the Development of Novel Synthetic Methodologies

While direct applications of this compound in synthetic methodologies are scarce, the utility of a closely related analogue, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, highlights its potential as a versatile synthetic building block. researchgate.net This analogue has been successfully employed as a synthon for the preparation of various heterocyclic compounds. researchgate.net

Specifically, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been used to synthesize 1,4-benzoxazines and substituted pyrrol-2-ones. researchgate.net The synthetic strategy involves the reaction of the bromo-ester with various nucleophiles, leading to the construction of these complex heterocyclic scaffolds. This suggests that this compound could similarly serve as a precursor for a wide range of nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Future Directions and Emerging Research Avenues for 3 Bromo 4 Ethoxybut 3 En 2 One

Exploration of Unconventional Reaction Conditions and Advanced Catalysis

Future investigations into the reactivity of 3-Bromo-4-ethoxybut-3-en-2-one are likely to explore unconventional reaction conditions to drive novel transformations. The use of microwave irradiation, for instance, has been shown to accelerate organic reactions, often leading to higher yields and reduced reaction times. mdpi.com Similarly, sonochemistry and mechanochemistry represent emerging techniques that can induce unique reactivity patterns not observed under conventional thermal conditions.

The development of advanced catalytic systems is another promising avenue. While traditional acid and base catalysis are well-established, the application of more sophisticated catalysts could unlock new synthetic pathways. For example, the use of transition-metal catalysts could enable novel cross-coupling reactions, C-H activation, and other transformations that are currently not feasible. scispace.com Furthermore, biocatalysis, employing enzymes to carry out specific transformations, offers a highly selective and environmentally friendly approach to modifying the structure of this compound. mdpi.com The use of haloperoxidase enzymes, for instance, could be explored for the selective halogenation of related alkyne precursors. google.com

| Reaction Condition/Catalyst | Potential Application for this compound | Expected Advantages |

| Microwave Irradiation | Acceleration of substitution and addition reactions | Reduced reaction times, improved yields |

| Sonochemistry | Promotion of radical reactions | Unique reactivity, potential for novel transformations |

| Mechanochemistry | Solvent-free reactions | Environmentally friendly, access to different reaction pathways |

| Transition-Metal Catalysis | Cross-coupling, C-H activation, metathesis | Formation of complex carbon skeletons |

| Biocatalysis (e.g., enzymes) | Enantioselective reductions, selective functional group transformations | High selectivity, mild reaction conditions, green chemistry |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid drug discovery and materials science has led to the development of automated and high-throughput synthesis platforms. sigmaaldrich.com Integrating this compound into these platforms would enable the rapid generation of large libraries of derivatives for biological screening and materials testing. Automated synthesizers can perform a series of reactions in a programmable and reproducible manner, significantly accelerating the pace of research. sigmaaldrich.com This approach would allow for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with desired properties.

High-throughput screening techniques, coupled with automated synthesis, can be employed to quickly identify reaction conditions that lead to desired products or to discover new reactions altogether. This data-rich approach to chemical synthesis is poised to revolutionize the way new molecules are discovered and developed.

Expanding its Utility in Asymmetric and Stereoselective Syntheses

The presence of a prochiral center and a double bond in this compound makes it an attractive substrate for asymmetric and stereoselective synthesis. Future research will likely focus on developing catalytic methods to control the stereochemical outcome of reactions involving this compound. Chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, can be employed to achieve high levels of enantioselectivity in reactions like conjugate additions, aldol reactions, and cycloadditions. nih.govdu.ac.in

The development of stereoselective methods for the synthesis of all-carbon tetra-substituted alkenes is an area of active research, and this compound could serve as a valuable building block in this context. rsc.org Furthermore, understanding the factors that govern the stereoselectivity of reactions, such as the nature of the catalyst, solvent, and reaction conditions, will be crucial for the rational design of new synthetic methods. masterorganicchemistry.com

| Reaction Type | Chiral Catalyst Type | Potential Chiral Products |

| Conjugate Addition | Organocatalysts (e.g., chiral amines), Chiral metal complexes | β-substituted ketones with a new stereocenter |

| Aldol Reaction | Chiral Lewis acids, Proline derivatives | Aldol adducts with multiple stereocenters |

| Cycloaddition | Chiral Diels-Alder catalysts | Chiral cyclic compounds |

| Reduction | Chiral reducing agents (e.g., CBS catalyst) | Chiral allylic alcohols |

Development of Environmentally Benign and Atom-Economical Synthetic Routes

In line with the principles of green chemistry, future research will aim to develop more environmentally benign and atom-economical synthetic routes for the preparation and functionalization of this compound. nih.govindianchemicalsociety.com This includes the use of safer solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. mdpi.com

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of the amount of starting materials that are incorporated into the final product, will be a key consideration. Reactions that proceed with high atom economy, such as addition reactions and rearrangements, will be favored over those that generate significant amounts of waste. acs.org The development of catalytic processes is also central to green chemistry, as catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste generation. researchgate.net

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Computational chemistry and predictive modeling are becoming increasingly powerful tools in organic synthesis. researchgate.net Future research on this compound will likely leverage these tools to predict its reactivity and selectivity in novel transformations. Density functional theory (DFT) calculations can be used to model reaction mechanisms and transition states, providing insights into the factors that control the outcome of a reaction. researchgate.net

Machine learning algorithms can be trained on existing reaction data to predict the products of new reactions or to optimize reaction conditions. This in silico approach can accelerate the discovery of new synthetic methods and reduce the need for extensive experimental screening. By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical potential of this compound and design new synthetic strategies with greater precision.

Q & A

What are the optimal synthetic routes for 3-Bromo-4-ethoxybut-3-en-2-one, and how can reaction conditions be tailored to improve yield and purity?

Basic Research Focus : Synthesis Optimization

Methodological Answer :

The synthesis typically involves bromination of 4-ethoxybut-3-en-2-one using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Solvent choice (e.g., CCl₄ for radical stability) and temperature control (0–25°C) are critical to minimize side reactions. For example, adding a catalytic amount of AIBN (azobisisobutyronitrile) can enhance regioselectivity in radical pathways . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.1–1.3 equiv. NBS) and reaction time (2–6 hrs).

How can X-ray crystallography using SHELX software elucidate the molecular structure of this compound, and what challenges arise in refining its crystal structure?

Advanced Research Focus : Structural Refinement Challenges

Methodological Answer :

Single-crystal X-ray diffraction data refined via SHELXL can resolve bond lengths, angles, and stereochemistry. Challenges include:

- Twinned crystals : Use the TWIN/BASF commands in SHELXL to model twinning ratios .

- Disorder in the ethoxy group : Apply restraints (e.g., DFIX, SIMU) to stabilize refinement.

- Thermal motion : Anisotropic displacement parameters (ADPs) for heavier atoms (Br) require careful scaling to avoid overfitting.

ORTEP-3 can visualize thermal ellipsoids and validate geometric parameters against similar α,β-unsaturated ketones .

Table 1 : Example Refinement Metrics for this compound

| Parameter | Value | Reference Compound (e.g., 3-Bromo-4-methoxyphenylprop-2-en-1-one) |

|---|---|---|

| R-factor (%) | ≤5.0 | 4.8 |

| C-Br Bond Length (Å) | 1.90–1.95 | 1.92 |

| Ethoxy Group Torsion (°) | 60–80 | 75 |

What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound, and how can data discrepancies be resolved?

Basic Research Focus : Characterization Techniques

Methodological Answer :

- ¹H NMR : The α,β-unsaturated ketone moiety shows vinyl proton splitting (δ 6.5–7.5 ppm, J = 10–16 Hz). The ethoxy group appears as a quartet (δ 1.2–1.4 ppm, CH₃) and triplet (δ 3.4–3.7 ppm, OCH₂).

- ¹³C NMR : The carbonyl carbon resonates at δ 190–210 ppm, while the brominated carbon appears downfield (δ 80–100 ppm) .